![molecular formula C21H16FN3O3S2 B2600436 3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898421-78-8](/img/structure/B2600436.png)
3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Pharmacological Potential
Antiarrhythmic Activity
Some studies have explored the class III antiarrhythmic activity of novel substituted benzamides and sulfonamides, including compounds related to the specified chemical structure. These compounds have shown potent activity and are devoid of effects on conduction both in vitro and in vivo, highlighting their potential in treating arrhythmias without affecting the cardiac conduction system (Ellingboe et al., 1992).
Antimicrobial Activity
Another study reported on the synthesis of fluoro substituted sulfonamide benzothiazole derivatives, which were screened for their antimicrobial activity. These compounds demonstrated significant therapeutic potential due to their broad range of biodynamic properties, indicating their usefulness in developing new antimicrobial agents (Jagtap et al., 2010).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives, closely related to the chemical structure , have been synthesized and tested for their antiproliferative activities against various cell lines. Some derivatives showed promising broad-spectrum antitumor activity, comparable to that of standard anticancer drugs (Mert et al., 2014).
Chemical Synthesis and Stability
Metabolic Stability Improvement
Research focused on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound with a closely related structure, aimed at improving its metabolic stability. By examining various heterocyclic analogues, researchers sought to reduce or eliminate metabolic deacetylation, a common issue affecting the compound's stability (Stec et al., 2011).
Synthesis of Related Derivatives
The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions has been explored, leading to novel cyclic sulfonamide structures. This approach demonstrates the versatility and potential of sulfonamide derivatives in creating compounds with significant biological activity (Greig et al., 2001).
properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-13-23-19-12-16(7-10-20(19)29-13)24-21(26)14-3-2-4-17(11-14)25-30(27,28)18-8-5-15(22)6-9-18/h2-12,25H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXDAXBVTRDFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.